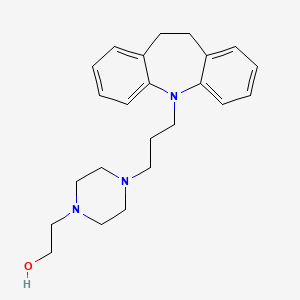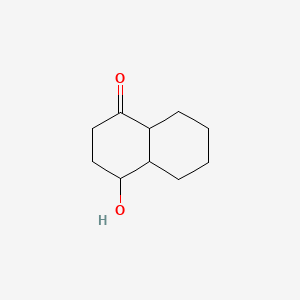
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- is a chemical compound with the molecular formula C23H31N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- involves several steps. One common synthetic route includes the reaction of 10,11-dihydro-5H-dibenz(b,f)azepine with 1-(2-hydroxyethyl)piperazine under specific conditions . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale production .
Análisis De Reacciones Químicas
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- can be compared with similar compounds such as:
10,11-Dihydro-5H-dibenz(b,f)azepine: A related compound with similar structural features.
1-(2-Hydroxyethyl)piperazine: Another compound with a piperazine ring and hydroxyethyl group.
Benzenesulfonamide derivatives: Compounds with similar pharmacological properties
These comparisons highlight the unique structural and functional aspects of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)-, making it distinct in its applications and effects.
Propiedades
Número CAS |
3688-96-8 |
|---|---|
Fórmula molecular |
C23H31N3O |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2-[4-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H31N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-9,27H,5,10-19H2 |
Clave InChI |
BQEOSMDPXWVFFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN4CCN(CC4)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)



![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)


![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)

![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

